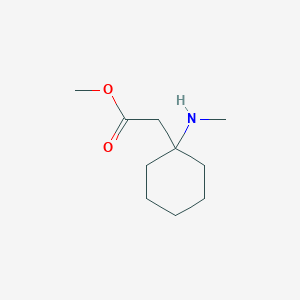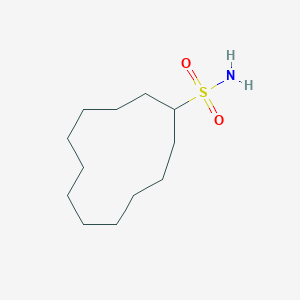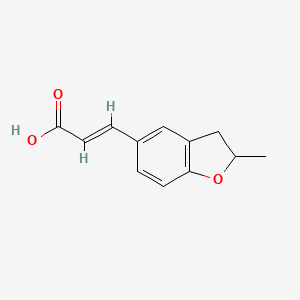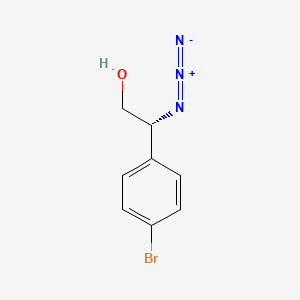
2,2-Difluoro-2-(1-hydroxy-4-methylcyclohexyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-2-(1-hydroxy-4-methylcyclohexyl)acetic acid is a fluorinated organic compound with the molecular formula C9H14F2O3 This compound is characterized by the presence of two fluorine atoms, a hydroxyl group, and a cyclohexyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(1-hydroxy-4-methylcyclohexyl)acetic acid typically involves the introduction of fluorine atoms into the acetic acid framework. One common method is the fluorination of a suitable precursor using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency. The choice of fluorinating agents and solvents is crucial to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-2-(1-hydroxy-4-methylcyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 2,2-Difluoro-2-(1-oxo-4-methylcyclohexyl)acetic acid.
Reduction: Regeneration of the original hydroxyl compound.
Substitution: Formation of derivatives with different functional groups replacing the fluorine atoms.
Applications De Recherche Scientifique
2,2-Difluoro-2-(1-hydroxy-4-methylcyclohexyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-2-(1-hydroxy-4-methylcyclohexyl)acetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with target molecules, further stabilizing the interaction. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Difluoro-2-(1-methoxycyclohexyl)acetic acid
- 2,2-Difluoro-2-(4-nitrophenyl)acetic acid
Comparison
Compared to similar compounds, 2,2-Difluoro-2-(1-hydroxy-4-methylcyclohexyl)acetic acid is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. The cyclohexyl ring also contributes to its structural stability and potential interactions with biological targets.
Propriétés
Formule moléculaire |
C9H14F2O3 |
|---|---|
Poids moléculaire |
208.20 g/mol |
Nom IUPAC |
2,2-difluoro-2-(1-hydroxy-4-methylcyclohexyl)acetic acid |
InChI |
InChI=1S/C9H14F2O3/c1-6-2-4-8(14,5-3-6)9(10,11)7(12)13/h6,14H,2-5H2,1H3,(H,12,13) |
Clé InChI |
YBLSMUCYBPQHIA-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)(C(C(=O)O)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![7-chloro-4-hydroxy-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one](/img/structure/B13636971.png)




